molecular formula C16H17NO3 B1268866 Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate CAS No. 52034-37-4

Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No. B1268866
CAS RN: 52034-37-4
M. Wt: 271.31 g/mol
InChI Key: INHIPLWUOJQIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a chemical compound belonging to the class of pyrrole derivatives, known for their versatile applications in organic synthesis and material science due to their unique chemical properties.

Synthesis Analysis

The synthesis of related pyrrole derivatives involves condensation reactions, where ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with various hydrazides to form novel hydrazide-hydrazone derivatives. These reactions are characterized by spectroscopy methods and quantum chemical calculations, indicating exothermic and spontaneous reactions at room temperature (Singh et al., 2013).

Molecular Structure Analysis

Molecular structure and spectral analyses of these pyrrole derivatives reveal dimer formations through heteronuclear double hydrogen bonding. Advanced techniques like "atoms in molecules" (AIM) theory and density functional theory (DFT) are employed to evaluate topological parameters and interaction energies, confirming the presence of resonance-assisted hydrogen bonding in dimers (Singh et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate derivatives are exothermic and lead to the formation of stable compounds with potential applications in various fields. The reactivity of these compounds is explored through local reactivity descriptors, indicating potential sites for nucleophilic attacks and further chemical modifications (Singh et al., 2014).

Physical Properties Analysis

Physical properties, including crystal structure and vibrational analysis, are crucial for understanding the stability and reactivity of these compounds. X-ray diffraction and spectroscopic techniques provide insights into the molecular conformations and intermolecular interactions, highlighting the importance of hydrogen bonding in determining the physical characteristics of these derivatives (Silva et al., 2006).

Chemical Properties Analysis

The chemical properties of ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate derivatives are characterized by their electronic structure, reactivity, and potential as precursors for further chemical transformations. Computational studies, including DFT and AIM analyses, provide comprehensive insights into the electronic properties and molecular interactions, facilitating the design of novel compounds with desired chemical functionalities (Singh et al., 2014).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopy Analysis : Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative of Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate, has been synthesized and characterized using various spectroscopy methods and quantum chemical calculations. This shows its potential for multiple interactions and dimer formation through N H⋯O and C–H⋯O interactions (Singh et al., 2013).

  • Molecular Structure and Spectral Analyses : Another compound, Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was synthesized and analyzed for its molecular structure. It demonstrated dimer formation in the solid state and potential as a strong electrophile (Singh et al., 2013).

  • Fluorescent Probe Development : A fluorescent probe based on a similar compound, 2-(dimethylamino)ethyl 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoate, was developed for real-time monitoring of low carbon dioxide levels. This indicates its use in biological and medical applications (Wang et al., 2015).

Biological and Pharmacological Activity

  • Antiplatelet Activity : Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a structurally related compound, has been identified for its antiplatelet activity. This demonstrates the compound's potential in the development of novel antiplatelet drug candidates (Chen et al., 2008).

  • Anti-Juvenile Hormone Activity : Ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates and their analogues, related to the core structure of Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate, showed anti-juvenile hormone activity in silkworm larvae. This suggests potential applications in insect control (Furuta et al., 2010).

  • Anti-Cancer Activity : The E, E isomers of derivatives based on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, a similar compound, exhibited significant anti-cancer activity against human nasopharyngeal carcinoma. This indicates potential applications in cancer treatment (Irfan et al., 2021).

Safety And Hazards

The safety information for Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate indicates that it has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-4-20-16(19)13-5-7-15(8-6-13)17-11(2)9-14(10-18)12(17)3/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHIPLWUOJQIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345088
Record name Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

CAS RN

52034-37-4
Record name Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.